Cas no 1782-79-2 (Dodec-4-en-2-one)
Dodec-4-en-2-one Chemical and Physical Properties
Names and Identifiers
-
- Dodec-4-en-2-one
- 4-Cyclopentene-1,3-dione,4,5-dimethoxy-2- [(2E)-1-oxo-3-phenyl-2-propenyl]-
- LINDERONE
- [ "" ]
- 4-Cyclopentene-1,3-dione, 4,5-dimethoxy-2-[(2E)-1-oxo-3-phenyl-2-propen-1-yl]-
- odec-4-en-2-one
- SCHEMBL6845888
- DTXSID901336388
- AKOS040760522
- SCHEMBL6864868
- CS-0024051
- 4,5-dimethoxy-2-[(E)-3-phenylprop-2-enoyl]cyclopent-4-ene-1,3-dione
- HY-N3379
-
- Inchi: 1S/C16H14O5/c1-20-15-13(18)12(14(19)16(15)21-2)11(17)9-8-10-6-4-3-5-7-10/h3-9,12H,1-2H3/b9-8+
- InChI Key: FKHHPTUDGBEHEL-CMDGGOBGSA-N
- SMILES: C1(=O)C(OC)=C(OC)C(=O)C1C(=O)/C=C/C1=CC=CC=C1
Computed Properties
- Exact Mass: 286.08400
- Monoisotopic Mass: 286.08412354g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 21
- Rotatable Bond Count: 5
- Complexity: 483
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 69.7Ų
Experimental Properties
- Color/Form: Orange powder
- Density: 0.8±0.1 g/cm3
- Melting Point: 92-93 °C
- Boiling Point: 254.5±9.0 °C at 760 mmHg
- Flash Point: 89.8±5.6 °C
- Solubility: Soluble in chloroform \ dichloromethane \ ethyl acetate \dmso\ acetone, etc
- PSA: 72.83000
- LogP: 2.16810
- Vapor Pressure: 0.0±0.5 mmHg at 25°C
- pka: 2.22±0.60(Predicted)
Dodec-4-en-2-one Security Information
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Store at 4 ℃, better at -4 ℃
Dodec-4-en-2-one Customs Data
- HS CODE:2914190090
- Customs Data:
China Customs Code:
2914190090Overview:
2914190090 Other acyclic ketones without other oxygen-containing groups.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
2914190090 other acyclic ketones without other oxygen function.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%
Dodec-4-en-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| DC Chemicals | DCW-028-20 mg |
Linderone |
1782-79-2 | >98%, Standard References Grade | 20mg |
$280.0 | 2022-02-28 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | L51550-5mg |
Linderone |
1782-79-2 | 5mg |
¥3200.0 | 2022-04-27 | ||
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1872-1 mg |
Linderone |
1782-79-2 | 1mg |
¥3233.00 | 2022-04-26 | ||
| TargetMol Chemicals | TN1872-1mg |
Linderone |
1782-79-2 | 1mg |
¥ 2800 | 2024-07-20 | ||
| TargetMol Chemicals | TN1872-1 ml * 10 mm |
Linderone |
1782-79-2 | 1 ml * 10 mm |
¥ 9980 | 2024-07-20 | ||
| A2B Chem LLC | AB00671-5mg |
Linderone |
1782-79-2 | 5mg |
$385.00 | 2024-04-20 | ||
| TargetMol Chemicals | TN1872-5 mg |
Linderone |
1782-79-2 | 98% | 5mg |
¥ 2,140 | 2023-07-11 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1872-1 mL * 10 mM (in DMSO) |
Linderone |
1782-79-2 | 1 mL * 10 mM (in DMSO) |
¥ 2240 | 2023-09-07 | ||
| TargetMol Chemicals | TN1872-5mg |
Linderone |
1782-79-2 | 5mg |
¥ 6300 | 2024-07-20 | ||
| DC Chemicals | DCW-028-20mg |
Linderone |
1782-79-2 | >98%, Standard References Grade | 20mg |
$280.0 | 2023-09-15 |
Dodec-4-en-2-one Suppliers
Dodec-4-en-2-one Related Literature
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1. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
Related Categories
- Solvents and Organic Chemicals Organic Compounds Phenylpropanoids and polyketides Cinnamic acids and derivatives Cinnamic acids and derivatives
- Solvents and Organic Chemicals Organic Compounds Phenylpropanoids and polyketides Cinnamic acids and derivatives
- Solvents and Organic Chemicals Organic Compounds Aldehyde/Ketone
Additional information on Dodec-4-en-2-one
Chemical Profile of Dodec-4-en-2-one (CAS No. 1782-79-2)
Dodec-4-en-2-one, chemically identified by the CAS number 1782-79-2, is an unsaturated ketone belonging to the family of linear aliphatic compounds. This compound, with its molecular formula C₁₂H₂₀O, features a conjugated system of a double bond and a carbonyl group, which contributes to its unique reactivity and potential applications in synthetic chemistry and beyond. The structural motif of Dodec-4-en-2-one makes it a versatile intermediate in organic synthesis, particularly in the development of fragrances, pharmaceuticals, and specialty chemicals.
The compound's chemical structure consists of a 12-carbon chain with a double bond at the 4th position and a ketone group at the 2nd position. This arrangement imparts distinct electronic properties, making Dodec-4-en-2-one susceptible to various chemical transformations such as oxidation, reduction, and condensation reactions. These characteristics have positioned it as a valuable building block in industrial and academic research.
In recent years, the study of unsaturated ketones like Dodec-4-en-2-one has gained significant attention due to their role in biosynthetic pathways and their potential as precursors for bioactive molecules. Advances in synthetic methodologies have enabled more efficient and sustainable routes to produce this compound, aligning with global trends toward green chemistry. For instance, biocatalytic approaches using engineered enzymes have been explored to streamline the synthesis of Dodec-4-en-2-one, reducing reliance on traditional petrochemical feedstocks.
One of the most compelling areas of research involving Dodec-4-en-2-one is its application in pharmaceutical synthesis. The conjugated system of this molecule allows for facile functionalization, enabling the creation of complex drug candidates. Recent studies have demonstrated its utility in constructing heterocyclic frameworks, which are prevalent in many therapeutic agents. For example, derivatives of Dodec-4-en-2-one have been investigated for their potential as antifungal and anti-inflammatory agents, leveraging their ability to interact with biological targets through dipole moments induced by the keto-enol tautomerism.
The fragrance industry has also harnessed the aromatic properties of Dodec-4-en-2-one. Its olfactory profile blends fruity and floral notes, making it a component in perfumes and scented products. The compound's stability under various conditions enhances its appeal for use in consumer goods. Moreover, researchers are exploring its role in natural product synthesis, where it serves as a precursor for more complex aroma compounds found in essential oils.
From an industrial perspective, Dodec-4-en-2-one is valued for its role in polymer chemistry. It can be incorporated into monomers or used as a chain transfer agent in polymerization reactions, influencing the properties of resulting materials. Its reactivity allows for the design of polymers with tailored mechanical and thermal characteristics, which are crucial for applications ranging from coatings to advanced materials used in electronics.
The environmental impact of producing and utilizing Dodec-4-en-2-one is another critical consideration. Efforts are underway to optimize synthetic routes to minimize waste and energy consumption. For example, flow chemistry techniques have been adapted for the large-scale production of this compound, offering improved efficiency compared to batch processes. Such innovations not only enhance cost-effectiveness but also contribute to sustainable manufacturing practices.
In conclusion, Dodec-4-en-2-one (CAS No. 1782-79-2) represents a multifaceted compound with broad applications across multiple industries. Its unique structural features enable diverse chemical transformations, making it indispensable in pharmaceuticals, fragrances, and materials science. As research continues to uncover new methodologies for its synthesis and utilization, the potential applications of this molecule are likely to expand further, reinforcing its importance in modern chemistry.
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